2-Butoxy-5-chlorobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

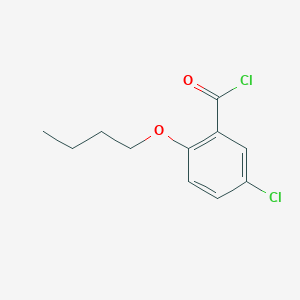

2-Butoxy-5-chlorobenzoyl chloride is an organic compound with the molecular formula C11H12Cl2O2 and a molecular weight of 247.12 g/mol . It is primarily used in research and industrial applications, particularly in the field of proteomics . The compound is characterized by the presence of a butoxy group and a chlorine atom attached to a benzoyl chloride moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-chlorobenzoyl chloride typically involves the chlorination of 2-butoxy-5-chlorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butoxy-5-chlorobenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-butoxy-5-chlorobenzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution.

2-Butoxy-5-chlorobenzoic Acid: Formed through hydrolysis.

2-Butoxy-5-chlorobenzyl Alcohol: Formed through reduction.

Applications De Recherche Scientifique

2-Butoxy-5-chlorobenzoyl chloride is widely used in scientific research, particularly in the following areas:

Chemistry: As an intermediate in the synthesis of various organic compounds.

Biology: In the modification of biomolecules for proteomics research.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Butoxy-5-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules such as proteins and nucleic acids, which can be modified for research and therapeutic purposes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butoxybenzoyl Chloride: Lacks the chlorine substituent on the benzene ring.

5-Chlorobenzoyl Chloride: Lacks the butoxy group.

2-Butoxy-4-chlorobenzoyl Chloride: Chlorine substituent is in a different position.

Uniqueness

2-Butoxy-5-chlorobenzoyl chloride is unique due to the presence of both the butoxy group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and research applications .

Activité Biologique

2-Butoxy-5-chlorobenzoyl chloride (C11H12Cl2O2) is an organic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C11H12Cl2O2

- Molecular Weight: 247.12 g/mol

- CAS Number: 12863240

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is hypothesized to function as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of enzymatic activities, which is critical in various biochemical pathways.

Biological Activity Overview

The compound has been investigated for its potential effects on:

- Enzyme Inhibition: It may inhibit specific enzymes, impacting metabolic pathways.

- Cellular Responses: Its interactions can induce changes in cellular behavior and signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For instance, one study reported an IC50 value indicating the concentration required to inhibit 50% of enzyme activity, showcasing its potency as a biochemical agent .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 94 (79–110) | Human enteropeptidase |

Case Studies

- Enzyme Interaction Study : A study focusing on the interaction of various benzoyl chlorides with human enteropeptidase revealed that modifications in the substituents significantly affected the inhibitory potency. The introduction of electron-withdrawing groups enhanced the activity of compounds similar to this compound .

- Pharmacological Evaluation : Another research effort evaluated the pharmacodynamics of related compounds in vivo, indicating that structural modifications could lead to enhanced stability and bioavailability, thereby improving therapeutic efficacy .

Toxicity and Safety Profile

While the compound shows promise in biological applications, it is essential to assess its toxicity profile. Preliminary toxicity assessments indicate that compounds with similar structures may exhibit varying degrees of toxicity depending on their chemical behavior and reactivity with biological systems .

Propriétés

IUPAC Name |

2-butoxy-5-chlorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBXLNZBGAILBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.